REACTION_CXSMILES
|
[CH3:1][C:2]1([C:5](=[O:7])[CH3:6])[CH2:4][CH2:3]1.Br[Mg][C:10]#[CH:11]>O1CCCC1>[CH3:1][C:2]1([C:5]([OH:7])([C:10]#[CH:11])[CH3:6])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
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2 g
|
Type
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reactant
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Smiles
|
CC1(CC1)C(C)=O
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Name
|
bromo(ethynyl)magnesium
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Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
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Br[Mg]C#C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 8 h at 0° C. in an ice/salt bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 50 mL of sat. aq. NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×150 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 3×150 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The mixture was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 120 mg (5%) of 2-(1-methylcyclopropyl)but-3-yn-2-ol as colorless oil
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
CC1(CC1)C(C)(C#C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |